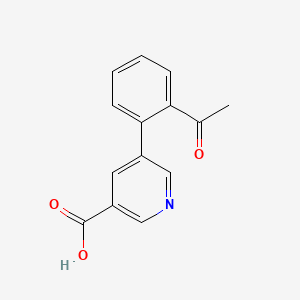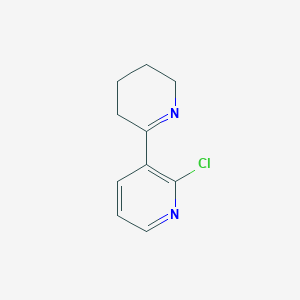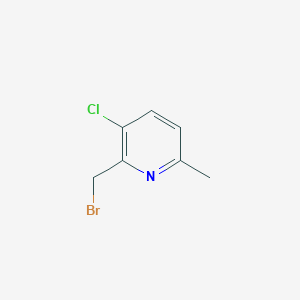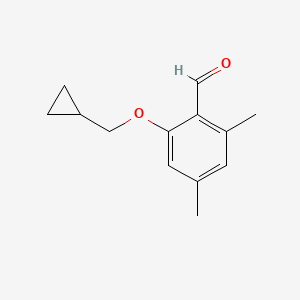
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with cyclopropylmethoxy and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dimethylbenzaldehyde.
Cyclopropylmethoxy Substitution: The introduction of the cyclopropylmethoxy group is achieved through a nucleophilic substitution reaction. This involves reacting 4,6-dimethylbenzaldehyde with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF at elevated temperatures.
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
作用机制
The mechanism of action of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
Similar Compounds
2-(Cyclopropylmethoxy)benzaldehyde: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
4,6-Dimethylbenzaldehyde: Lacks the cyclopropylmethoxy group, resulting in different chemical properties and applications.
2-(Cyclopropylmethoxy)-4-methylbenzaldehyde: Similar structure but with only one methyl group, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both cyclopropylmethoxy and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
2-(cyclopropylmethoxy)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-9-5-10(2)12(7-14)13(6-9)15-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3 |
InChI 键 |
IUAWSERVAVBDHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)OCC2CC2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


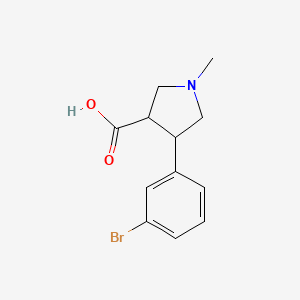
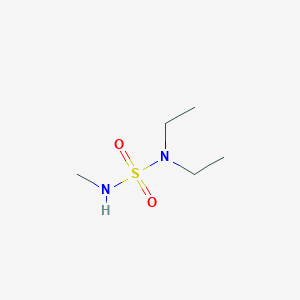
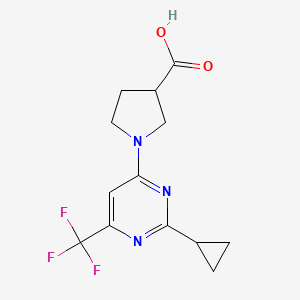
![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
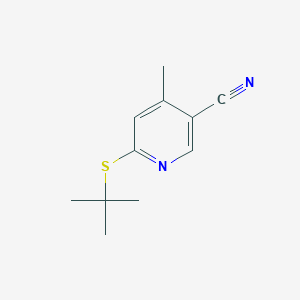
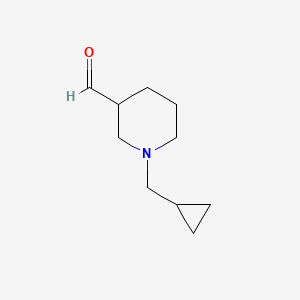
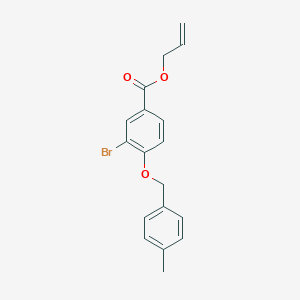
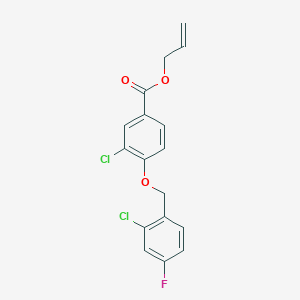
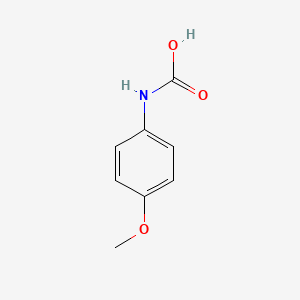
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
